1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol
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Overview
Description
1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Alkylation: The indole core is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl groups at positions 2, 3, and 5.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylamino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol
- 1-Methylamino-3-(2,5-dimethyl-indol-1-yl)-propan-2-ol
- 1-Methylamino-3-(2,3,5-trimethyl-pyrrole-1-yl)-propan-2-ol
Uniqueness
1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is unique due to the specific arrangement of methyl groups on the indole core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(methylamino)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C15H22N2O/c1-10-5-6-15-14(7-10)11(2)12(3)17(15)9-13(18)8-16-4/h5-7,13,16,18H,8-9H2,1-4H3 |
InChI Key |
ZMWURJITKMUZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CNC)O |
Origin of Product |
United States |
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